

Physical properties of 2,6-Dichloropyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloropyrazine

Cat. No.: B021018

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2,6-Dichloropyrazine**

This technical guide provides a comprehensive overview of the core physical properties of **2,6-Dichloropyrazine**, a pivotal heterocyclic compound in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document details quantitative physical data, experimental protocols for their determination, and logical workflows pertinent to its application.

Core Physical and Chemical Properties

2,6-Dichloropyrazine is a white to off-white crystalline powder at room temperature.^[1] Its chemical structure, featuring a pyrazine ring substituted with two chlorine atoms, makes it a versatile intermediate for synthesizing a range of complex molecules, particularly in the pharmaceutical and agrochemical industries.^{[2][3]} The electrophilic nature of the pyrazine unit allows the chlorine atoms to be susceptible to various nucleophilic substitution reactions with reagents like alcohols, amines, and thiols.^{[1][4]} This reactivity is fundamental to its role as a building block in drug discovery and development.

Quantitative Data Summary

The physical properties of **2,6-Dichloropyrazine** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	<chem>C4H2Cl2N2</chem>	
Molecular Weight	148.98 g/mol	
Melting Point	51-58 °C	
Boiling Point	187-188 °C (at 760 mmHg)	
	122 °C (at 40 mmHg)	
Density	1.493 - 1.5 g/cm ³	
Appearance	White to cream or pale yellow/brown crystals or powder	
Solubility	Soluble in alcohol, ethanol, and methanol. Water solubility is estimated at 3784 mg/L at 25 °C.	
Vapor Pressure	0.438 - 0.867 mmHg (at 25 °C)	
Flash Point	83.8 °C / 183 °F (TCC)	
LogP (o/w)	1.53 - 1.78	

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for confirming the identity and purity of **2,6-Dichloropyrazine**. The following sections detail standard laboratory methodologies for measuring key physical constants.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid. Pure compounds exhibit a sharp melting range (typically 0.5-1.0°C), while impurities tend to depress the melting point and broaden the range. The capillary method using a Thiele tube or a digital melting point apparatus is standard.

Protocol: Capillary Method

- Sample Preparation: Finely powder a small amount of **2,6-Dichloropyrazine**. Pack the powder into a capillary tube, sealed at one end, to a height of 1-2 mm by tapping the sealed end on a hard surface.
- Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is level with the thermometer bulb.
- Heating: Place the assembly in a heating bath (such as a Thiele tube filled with mineral oil) or a melting point apparatus. Heat the apparatus gently. Near the expected melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.
- Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
- Verification: For high accuracy, perform an initial rapid determination to find an approximate melting point, followed by at least two careful measurements with a slower heating rate.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For small sample quantities, the Thiele tube method is highly effective.

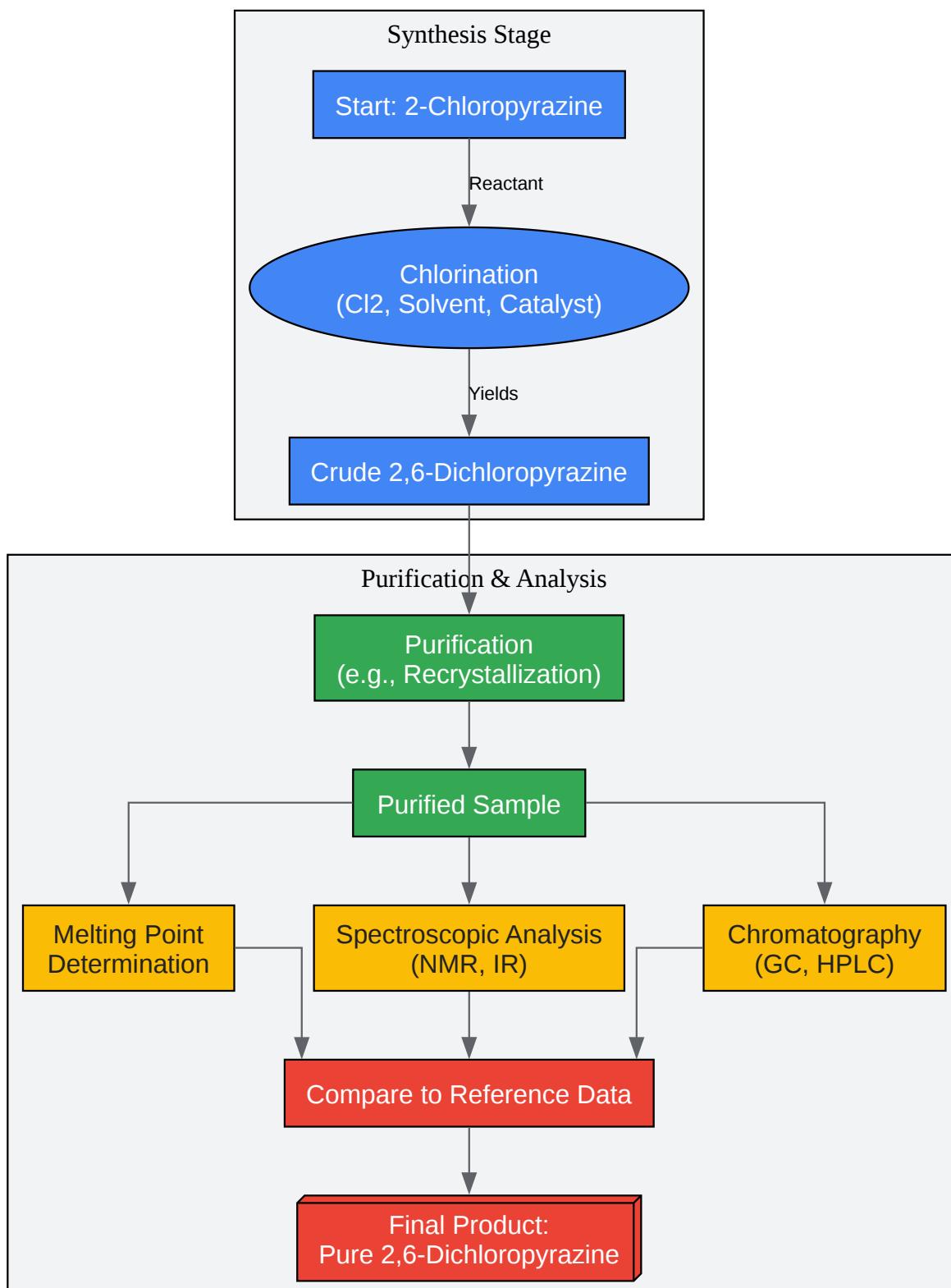
Protocol: Micro Boiling Point (Thiele Tube Method)

- Sample Preparation: Place a few milliliters of the liquid sample into a small test tube (fusion tube).
- Capillary Insertion: Take a capillary tube and seal one end. Place this capillary tube, open end down, into the liquid in the fusion tube.
- Apparatus Setup: Attach the fusion tube to a thermometer. Insert the setup into a Thiele tube containing a high-boiling point oil, ensuring the fusion tube is level with the thermometer bulb.

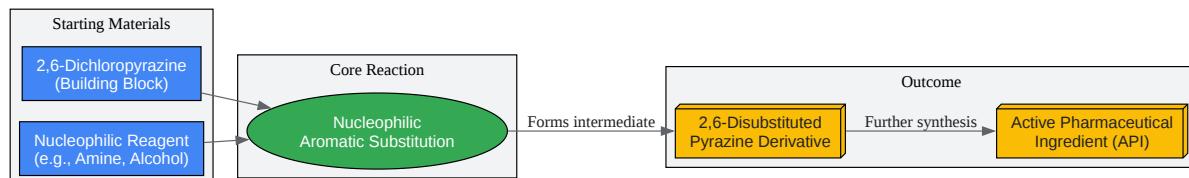
- Heating: Gently heat the side arm of the Thiele tube with a burner to ensure uniform temperature distribution via convection.
- Observation: As the liquid heats, air trapped in the capillary will bubble out. Continue heating until a continuous and vigorous stream of bubbles emerges from the capillary tip.
- Measurement: Remove the heat and allow the apparatus to cool. The liquid will begin to be drawn back into the capillary tube. The temperature at which the liquid just starts to enter the capillary is the boiling point of the sample. Record the ambient barometric pressure for accuracy.

Solubility Determination

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.


Protocol: Gravimetric Method

- Solvent Preparation: Measure a precise volume (e.g., 10 mL) of the desired solvent (e.g., distilled water, ethanol) into a test tube or small flask. Record the initial temperature of the solvent.
- Solute Addition: Weigh a container with an excess of **2,6-Dichloropyrazine**. Add a small, pre-weighed amount of the solute to the solvent.
- Dissolution: Stopper the container and shake vigorously to dissolve the solute completely. Maintain a constant temperature throughout the experiment.
- Saturation: Continue adding small, known increments of the solute, shaking after each addition, until a small amount of undissolved solid remains, indicating that the solution is saturated.
- Mass Calculation: Weigh the container with the remaining undissolved solute. The difference between the initial and final mass of the solute gives the total mass dissolved in the solvent volume.


- Expressing Solubility: Calculate the solubility, typically expressed in grams of solute per 100 mL of solvent (g/100 mL) or mg/L.

Visualization of Experimental and Logical Workflows

The following diagrams, rendered using Graphviz, illustrate key workflows related to the synthesis and characterization of **2,6-Dichloropyrazine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Purity Verification of **2,6-Dichloropyrazine**.

[Click to download full resolution via product page](#)

Caption: Role of **2,6-Dichloropyrazine** in Pharmaceutical Synthesis Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. The Key Role of 2,6-Dichloropyrazine in the Synthesis of Pharmaceutical Compounds-ZCPC [en.zcpc.net]
- 3. nbinno.com [nbinno.com]
- 4. Understanding 2,6-Dichloropyrazine: A Key Intermediate in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]
- To cite this document: BenchChem. [Physical properties of 2,6-Dichloropyrazine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b021018#physical-properties-of-2-6-dichloropyrazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com